molecular formula C14H8ClN3O2 B6141938 11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 571155-05-0

11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No. B6141938
CAS RN: 571155-05-0
M. Wt: 285.68 g/mol
InChI Key: GQXLTSVQSVPLRL-JXMROGBWSA-N
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Description

The compound “11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile” is a complex organic molecule. It has a molecular weight of 251.24 . The IUPAC name for this compound is 2-formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,16H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the carbon, nitrogen, and oxygen atoms, as well as the locations of the double bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties, such as its melting point, boiling point, and solubility, are not available in the provided information.

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2E)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O2/c15-5-8-9(6-16)13-17-11-3-1-2-4-12(11)18(13)14(20)10(8)7-19/h1-4,7,19H,5H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXLTSVQSVPLRL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CO)C(=C3C#N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/O)/C(=C3C#N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368678
Record name 3-(chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

CAS RN

6607-18-7
Record name 3-(chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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